molecular formula C10H13F3N2O2 B13425952 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13425952
M. Wt: 250.22 g/mol
InChI Key: HKKSFEUNCJDCIK-UHFFFAOYSA-N
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Description

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative characterized by a trifluoromethyl group at position 3, an isobutyl substituent at position 1, and an acetic acid moiety at position 4 of the pyrazole ring.

Properties

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C10H13F3N2O2/c1-6(2)4-15-5-7(3-8(16)17)9(14-15)10(11,12)13/h5-6H,3-4H2,1-2H3,(H,16,17)

InChI Key

HKKSFEUNCJDCIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl bromide or isobutyl chloride in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide (CO2) in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specific period.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. It is also used as a probe to study biological pathways and processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the nature of the target. The trifluoromethyl group and the pyrazole ring play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Substituent Effects

  • Isobutyl vs. Methyl (Position 1): The isobutyl group in the target compound increases steric bulk compared to the methyl group in analogs like CAS 1503968-57-7 .
  • Trifluoromethyl Group (Position 3): Present in all analogs, the CF₃ group contributes to electron-withdrawing effects, stabilizing the pyrazole ring and influencing the acidity of the acetic acid moiety (pKa ~3–4 estimated) .
  • Acetic Acid (Position 4): The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with biological targets .

Biological Activity

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, a derivative of pyrazole, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an isobutyl group and a trifluoromethyl substituent, which significantly influence its chemical behavior and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C10H15F3N4C_{10}H_{15}F_3N_4, with a molecular weight of approximately 248.25 g/mol. The structure features a pyrazole ring that contributes to its reactivity and biological activity.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, some derivatives have demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, suggesting significant anti-inflammatory potential .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Specifically, certain derivatives were found to induce apoptosis in cancer cells and enhance caspase activity at concentrations as low as 1 μM .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing isobutyl and trifluoromethyl-substituted pyrazoles in condensation reactions with acetic acid.
  • Multi-step Synthesis : Employing various synthetic strategies to introduce functional groups that enhance biological activity.

Case Studies and Research Findings

StudyFindings
Akhtar et al. (2022) Demonstrated significant anti-inflammatory activity in pyrazole derivatives with IC50 values comparable to standard drugs like diclofenac .
Molecular Modeling Studies Computational docking studies indicated favorable interactions between the compound and COX enzymes, supporting its potential as an anti-inflammatory agent .
Anticancer Activity Evaluated compounds showed effective inhibition of microtubule assembly and induced apoptosis in various cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

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